molecular formula C19H19N3O B2712885 N-(cyanomethyl)-2-[N-(2,3-dihydro-1H-inden-2-yl)anilino]acetamide CAS No. 1436050-93-9

N-(cyanomethyl)-2-[N-(2,3-dihydro-1H-inden-2-yl)anilino]acetamide

Cat. No.: B2712885
CAS No.: 1436050-93-9
M. Wt: 305.381
InChI Key: WPDHXICJQCTDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-2-[N-(2,3-dihydro-1H-inden-2-yl)anilino]acetamide is a synthetic small molecule for research use only. It is strictly for laboratory applications and not intended for diagnostic, therapeutic, or personal use. This acetamide derivative features a cyanomethyl group attached to the amide nitrogen and a complex anilino substituent incorporating a 2,3-dihydro-1H-inden (indane) moiety. The indane group is a privileged structure in medicinal chemistry, often found in compounds that interact with central nervous system targets. Similarly, the cyanomethyl group is a versatile functional group in chemical synthesis and drug discovery, serving as a key intermediate for further chemical transformations. Researchers may find this compound of interest for exploring structure-activity relationships in novel pharmacologically active agents, particularly as its structure suggests potential for modulation of biological pathways. Specific properties, mechanism of action, and applications are subject to ongoing research and should be validated by the end user.

Properties

IUPAC Name

N-(cyanomethyl)-2-[N-(2,3-dihydro-1H-inden-2-yl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c20-10-11-21-19(23)14-22(17-8-2-1-3-9-17)18-12-15-6-4-5-7-16(15)13-18/h1-9,18H,11-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDHXICJQCTDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)N(CC(=O)NCC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-[N-(2,3-dihydro-1H-inden-2-yl)anilino]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyanomethyl group: This can be achieved by reacting a suitable precursor with cyanide sources under basic conditions.

    Attachment of the indanyl group: This step may involve the use of indanone derivatives and appropriate coupling reagents.

    Formation of the anilino group: This can be done by reacting aniline derivatives with the intermediate compounds formed in the previous steps.

    Final acetamide formation: The final step involves the formation of the acetamide bond, typically through amidation reactions using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-[N-(2,3-dihydro-1H-inden-2-yl)anilino]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-[N-(2,3-dihydro-1H-inden-2-yl)anilino]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(cyanomethyl)-2-[N-(2,3-dihydro-1H-inden-2-yl)anilino]acetamide, highlighting variations in substituents, molecular weight, and reported applications:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features/Applications Source Reference
This compound (Target) Cyanomethyl, anilino, 2,3-dihydro-1H-indenyl Not explicitly reported Hypothesized enhanced hydrogen-bonding capacity due to nitrile group.
N-(1-Cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide Cyanocyclopentyl, propargyl, 2,3-dihydro-1H-indenyl 322.39 Increased lipophilicity from cyclopentyl; potential kinase inhibition.
2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-fluorophenyl)acetamide 3-Fluorophenyl, propargyl, 2,3-dihydro-1H-indenyl 322.39 Fluorine enhances metabolic stability; reported in Enamine’s building-block catalog.
N-(5-(Methylsulfonyl)-2,3-dihydro-1H-inden-2-yl)acetamide Methylsulfonyl, 2,3-dihydro-1H-indenyl 237.29 Sulfonyl group improves solubility; intermediate in antimalarial drug synthesis.
N-(4-Fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide 4-Fluorophenyl, phenylsulfonyl-anilino 364.40 Dual sulfonyl/fluorophenyl groups enhance binding to sulfonamide-sensitive targets.

Key Observations:

Fluorophenyl substituents (e.g., ) enhance metabolic stability and passive membrane permeability, making such analogs favorable for CNS-targeting drugs .

Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution or reductive amination, akin to methods used for N-(5-(methylsulfonyl)-2,3-dihydro-1H-inden-2-yl)acetamide (), where yields of 33–75% were achieved . Introduction of the cyanomethyl group may require specialized reagents (e.g., cyanogen bromide) or protective-group strategies to avoid side reactions with the indenyl amine .

Thermodynamic and Solubility Profiles: Compared to N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide, the target compound’s lack of a bulky cyclopentyl group may reduce lipophilicity (clogP ~2.5 estimated) and improve aqueous solubility .

Biological Activity

N-(cyanomethyl)-2-[N-(2,3-dihydro-1H-inden-2-yl)anilino]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

N cyanomethyl 2 N 2 3 dihydro 1H inden 2 yl anilino acetamide\text{N cyanomethyl 2 N 2 3 dihydro 1H inden 2 yl anilino acetamide}

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, a related class of compounds, N'-benzyl 2-amino acetamides, demonstrated effective anticonvulsant activity in animal models. The median effective dose (ED50) for these compounds ranged from 13 to 21 mg/kg, outperforming traditional anticonvulsants like phenobarbital (ED50 = 22 mg/kg) .

Analgesic Effects

In addition to anticonvulsant properties, some derivatives have shown promising analgesic effects. This is particularly relevant in models of neuropathic pain where compounds were tested against formalin-induced pain responses. The results indicated a notable reduction in pain scores compared to control groups .

Structure-Activity Relationship (SAR)

The structure of this compound suggests potential interactions that enhance its biological activity:

  • Cyanomethyl Group : This moiety may contribute to increased lipophilicity and improved cellular permeability.
  • Indene Derivative : The presence of the indene ring system is hypothesized to play a crucial role in receptor binding and modulation of biological activity.
  • Aniline Component : The aniline structure is essential for hydrogen bonding interactions with target proteins.

Study 1: Anticonvulsant Efficacy

A study conducted on a series of N'-benzyl substituted acetamides found that specific substitutions at the benzyl position significantly enhanced anticonvulsant activity. The most effective compounds showed a fourfold increase in activity when optimized with electron-withdrawing groups .

CompoundStructureED50 (mg/kg)Activity Type
AR-Bn-NH-C(=O)-CH313Anticonvulsant
BR-Bn-NH-C(=O)-CH321Anticonvulsant
CR-Bn-NH-C(=O)-CH322Phenobarbital

Study 2: Analgesic Activity

In another investigation focusing on neuropathic pain models, compounds derived from similar structures exhibited significant analgesic effects. The study highlighted the efficacy of these compounds in reducing formalin-induced pain responses .

Q & A

Basic: What are the recommended synthetic routes for N-(cyanomethyl)-2-[N-(2,3-dihydro-1H-inden-2-yl)anilino]acetamide, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Use 2,3-dihydro-1H-inden-2-amine and cyanomethyl acetamide derivatives under basic conditions (e.g., sodium hydroxide in ethanol) to form the core structure .
  • Oxidation steps : For intermediates with sulfur groups (e.g., methylthio), employ m-chloroperbenzoic acid (mCPBA) in chloroform to oxidize to sulfonyl derivatives, ensuring controlled reaction times (2–4 hours) to avoid over-oxidation .
  • Yield optimization : Use recrystallization (chloroform/Et₂O mixtures) to purify intermediates, achieving ~33–87% yields depending on solvent polarity and temperature .

Key considerations : Monitor reaction progress via TLC or HPLC, and adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of cyanomethylating agents) to minimize side products .

Basic: How should researchers purify and characterize this compound to ensure high purity?

Methodological Answer:

  • Purification :
    • Recrystallization : Use chloroform-diethyl ether (3:1) for high-purity crystalline solids .
    • Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for polar intermediates .
  • Characterization :
    • X-ray crystallography : Resolve crystal structures using SHELX programs (SHELXL for refinement), ensuring data collection at low temperatures (100 K) to reduce thermal motion artifacts .
    • Spectroscopic analysis : Confirm molecular identity via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and HRMS (ESI+ mode) .

Note : Cross-validate purity using HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity thresholds .

Advanced: What strategies resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

  • Data reconciliation steps :
    • Re-evaluate computational models : Use density functional theory (DFT) with solvent corrections (e.g., PCM for chloroform) to better align with experimental conditions .
    • Experimental validation : Perform kinetic studies (e.g., variable-temperature NMR) to compare activation energies with predicted transition states .
    • Crystallographic analysis : Compare experimentally derived bond lengths/angles (via SHELXL) with computational geometries to identify steric/electronic mismatches .

Case example : If a predicted nucleophilic site is unreactive in practice, assess crystal packing effects (e.g., hydrogen bonding in the solid state) that may hinder accessibility .

Advanced: How to design experiments investigating enzymatic interactions of this compound?

Methodological Answer:

  • Target selection : Prioritize enzymes with known acetamide-binding pockets (e.g., dihydroorotate dehydrogenase (DHODH) or cytochrome P450 isoforms) based on structural analogs .
  • Assay design :
    • In vitro inhibition assays : Use spectrophotometric methods (e.g., NADH depletion for DHODH) with varying compound concentrations (0.1–100 µM) to calculate IC₅₀ values .
    • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry by titrating the compound into enzyme solutions .
  • Structural studies : Co-crystallize the compound with target enzymes (using SHELX pipelines) to resolve binding modes and guide SAR .

Troubleshooting : If activity is lower than predicted, assess metabolic stability via liver microsome assays to identify rapid degradation pathways .

Advanced: How to address discrepancies in biological activity between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic profiling :
    • ADME studies : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to identify bioavailability limitations .
    • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect in vivo metabolites (e.g., cytochrome P450-mediated oxidation) that may reduce efficacy .
  • Dose optimization : Adjust dosing regimens (e.g., sustained-release formulations) to maintain therapeutic concentrations, informed by PK/PD modeling .

Example : If in vitro IC₅₀ is 10 nM but in vivo ED₅₀ is 10 mg/kg, investigate blood-brain barrier penetration or protein binding using equilibrium dialysis .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Toxicity screening : Conduct Ames tests for mutagenicity and acute toxicity assays (OECD guidelines) due to limited toxicological data .
  • Handling precautions : Use fume hoods, nitrile gloves, and closed systems during synthesis to minimize exposure to potentially hazardous intermediates (e.g., cyano groups) .
  • Waste disposal : Neutralize reaction waste with 10% sodium bicarbonate before disposal to hydrolyze reactive nitriles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.